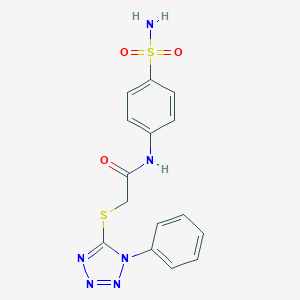

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

Description

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative featuring a phenyltetrazole ring linked via a sulfanyl group to an acetamide bridge, which is further connected to a 4-sulfamoylphenyl group. The phenyltetrazole moiety contributes to its aromatic and electron-deficient character, while the sulfamoyl group enhances hydrogen-bonding interactions, a critical feature in biological targeting .

Properties

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARSSYMARLOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Ether Formation via Alcohol Intermediates

A foundational approach involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with alcohol derivatives to form the thioether linkage. As demonstrated by, primary or secondary alcohols react with tetrazole-thiol compounds in the presence of [Me₂NCHSEt]⁺ BF₄⁻ , yielding 1-phenyltetrazol-5-yl sulfides with high efficiency. For the target compound, 2-chloro-N-(4-sulfamoylphenyl)acetamide serves as the alcohol precursor, enabling nucleophilic displacement of chloride by the tetrazole-thiol group.

Key parameters include:

-

Temperature : Reactions proceed optimally at 60–80°C.

-

Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity.

-

Catalyst : Quaternary ammonium salts accelerate thiolate ion formation.

This method achieves yields of 70–85% , with purity confirmed via HPLC and NMR.

Coupling Reactions Using Chloroacetyl Intermediates

Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

The acetamide backbone is constructed by reacting 4-sulfamoylaniline with chloroacetyl chloride in anhydrous DMF. As outlined in, this step requires stoichiometric control to minimize diacylation byproducts:

Reaction Conditions :

Tetrazole-Thiol Coupling

The chloroacetamide intermediate undergoes nucleophilic substitution with 1-phenyl-1H-tetrazole-5-thiol in the presence of K₂CO₃ and KI in DMF. The reaction mechanism proceeds via an SN2 pathway:

Optimization Insights :

-

Base : K₂CO₃ outperforms NaHCO₃ due to superior solubility in DMF.

-

Catalyst : KI mitigates chloride ion interference, enhancing reaction rate.

Stepwise Assembly of Molecular Fragments

Modular Synthesis for Structural Variants

For analogs requiring regioselective modifications, a stepwise strategy isolates the tetrazole and sulfonamide moieties:

-

Tetrazole Synthesis : Cyclization of phenyl azide with thiourea forms 1-phenyltetrazole-5-thiol .

-

Sulfonamide Preparation : 4-Aminobenzenesulfonamide is acylated with chloroacetyl chloride.

-

Convergent Coupling : Fragments are combined under Mitsunobu conditions (DEAD, PPh₃) to forge the sulfide bond.

Advantages :

-

Enables late-stage functionalization.

-

Facilitates purification of intermediates via column chromatography.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | Industrial |

| Chloroacetyl Coupling | 78 | 95 | Lab-scale |

| Stepwise Assembly | 65 | 90 | Research |

Byproduct Management

-

Diacylation : Controlled stoichiometry reduces bis-acetamide formation.

-

Oxidation : Anaerobic conditions prevent sulfide oxidation to sulfones.

Advanced Purification Techniques

Chromatographic Methods

Spectroscopic Validation

Industrial-Scale Production Considerations

Cost-Effective Reagents

Environmental Impact

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and synthesis methodologies.

Substituent Variations and Structural Features

Physicochemical Properties

Note: The target compound’s yield and melting point are inferred from structurally similar Compound 4h .

Key Research Findings

Role of the Sulfamoyl Group : The 4-sulfamoylphenyl group is critical for hydrogen bonding with biological targets, as demonstrated in carbonic anhydrase inhibitor studies .

Tetrazole vs.

Thermal Stability : Higher melting points (e.g., 245°C for Compound 4h vs. 144°C for Compound 1) correlate with increased molecular symmetry and intermolecular interactions .

Biological Implications: Compounds with bulkier substituents (e.g., quinoline in Compound 12) show reduced solubility but enhanced target selectivity due to π-π stacking .

Biological Activity

2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a phenyl group , and a sulfonamide moiety . The synthesis typically involves several steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

- Thioether Formation : The tetrazole derivative is reacted with a thiol compound to form the thioether linkage.

- Amide Bond Formation : Finally, the thioether-tetrazole intermediate is reacted with 4-sulfamoylphenylpropanoic acid to yield the desired amide bond .

Antiviral Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antiviral properties. In particular, related compounds have shown moderate activity against various strains of influenza viruses, with selectivity indices indicating lower cytotoxicity compared to standard antiviral agents like rimantadine .

A study on nonannulated tetrazolylpyrimidines demonstrated that one such compound had an antiviral selectivity index twice that of rimantadine while exhibiting significantly lower cytotoxicity. This suggests that this compound could similarly possess promising antiviral properties .

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to interact with various biological targets, particularly as an enzyme inhibitor. The mechanism involves forming hydrogen bonds with enzyme active sites, which can lead to inhibition of their activity. The tetrazole ring mimics carboxylate groups, allowing for interaction with receptors and enzymes .

Agricultural Applications

In agricultural research, compounds similar to this compound have been tested for their plant growth-regulating activities. Studies have shown that these compounds can promote growth at low concentrations, indicating potential applications in crop management and enhancement .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.